Product packaging for 2,3-dimethyl-1H-benzo[g]indole(Cat. No.:CAS No. 36729-21-2)

2,3-dimethyl-1H-benzo[g]indole

Cat. No.: B3351516
CAS No.: 36729-21-2
M. Wt: 195.26 g/mol
InChI Key: UIEQALGRBADZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dimethyl-1H-benzo[g]indole is a high-value heterocyclic compound serving as a critical synthetic intermediate in medicinal chemistry and anticancer research . Benzo[g]indole derivatives are a subject of significant interest in drug discovery due to their broad spectrum of biological activities . These compounds are recognized for their potential as interchelating anti-tumor agents, and the incorporation of specific substituents can enhance their cytotoxic properties . Recent studies have synthesized and evaluated novel benzo[g]indole derivatives, which have shown promising cytotoxic activity against diverse human cancer cell lines, including non-small cell lung cancer, colon cancer, and breast cancer, in screenings conducted by the National Cancer Institute (NCI) . The benzo[g]indole core structure is a versatile pharmacophore, also investigated for its potential in LOX inhibition and as a bromodomain and extra-terminal (BET) inhibitor . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N B3351516 2,3-dimethyl-1H-benzo[g]indole CAS No. 36729-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1H-benzo[g]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-10(2)15-14-12(9)8-7-11-5-3-4-6-13(11)14/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEQALGRBADZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190187
Record name 1H-Benz(g)indole, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36729-21-2
Record name 1H-Benz(g)indole, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036729212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(g)indole, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 2,3 Dimethyl 1h Benzo G Indole

Electrophilic Aromatic Substitution Reactions on the Benzo[g]indole Core

The indole (B1671886) ring system is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution. rjptonline.orgatamanchemicals.com The fusion of a benzene (B151609) ring to form the benzo[g]indole structure modifies the electron distribution but retains the fundamental reactivity of the pyrrole (B145914) moiety.

In typical indole systems, the most reactive position for electrophilic aromatic substitution is the C3 carbon, which is estimated to be 10¹³ times more reactive than benzene. rjptonline.orgwikipedia.org This preference is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (Wheland intermediate) without disrupting the aromaticity of the fused benzene ring. bhu.ac.in

However, in 2,3-dimethyl-1H-benzo[g]indole, the C2 and C3 positions are blocked by methyl groups. Consequently, electrophilic attack is directed to other positions. When the C2 and C3 positions of an indole are substituted, electrophilic substitution generally occurs on the carbocyclic (benzene) ring. rjptonline.orgbhu.ac.in For the parent indole, this attack typically happens at the C5 position under acidic conditions that protonate C3. atamanchemicals.comwikipedia.org In the case of this compound, substitution is anticipated to occur on the benzo portion of the molecule, with the specific position influenced by the directing effects of the fused heterocyclic system.

Vilsmeier-Haack Formylation and Subsequent Derivatization

A key reaction of activated methyl groups on heterocyclic systems is the Vilsmeier-Haack reaction. ijpcbs.com This process serves as a gateway to synthesizing a wide range of derivatives by introducing a highly reactive dialdehyde (B1249045) functionality.

The Vilsmeier-Haack reaction on 2,3,3-trimethyl-3H-benzo[g]indole, a tautomeric form of this compound derivatives, leads to a double formylation of the active C2-methyl group. sid.ir This reaction is typically carried out using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). ijpcbs.comsid.ir The initial product is an iminium salt, which, upon aqueous basic work-up, hydrolyzes to yield 2-(3,3-dimethyl-3H-benzo[g]indol-2-yl)-malondialdehyde. sid.irorgchemres.orgcivilica.com

The reaction involves heating the starting indole with the Vilsmeier reagent, followed by neutralization to precipitate the malondialdehyde product. sid.irrsc.org

Table 1: Synthesis of Benzo[g]indol-2-ylidene-malondialdehyde via Vilsmeier-Haack Reaction

Starting Material Reagents Conditions Product Yield Reference
2,3,3-Trimethyl-3H-benzo[g]indole POCl₃, DMF 75 °C, 10 h, then NaOH work-up 2-(3,3-Dimethyl-3H-benzo[g]indol-2-yl)-malondialdehyde - sid.ir

Note: The literature reports reactions on the 2,3,3-trimethyl-3H-benzo[g]indole tautomer, which generates the key malondialdehyde intermediate.

The resulting benzo[g]indol-2-ylidene-malondialdehydes are versatile intermediates for synthesizing other heterocyclic systems. researchgate.netresearchgate.net A significant application is their reaction with various hydrazines to form pyrazole (B372694) derivatives. nih.govmdpi.com The condensation reaction with arylhydrazines or quinolin-2-ylhydrazine in refluxing ethanol (B145695) proceeds smoothly to afford 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-benzo[g]indoles in good yields. sid.irorgchemres.org This cyclocondensation is a well-established method for constructing the pyrazole ring. nih.govrjptonline.org

Table 2: Synthesis of Pyrazolyl Derivatives from Benzo[g]indol-2-ylidene-malondialdehyde

Malondialdehyde Reactant Hydrazine (B178648) Reactant Conditions Product Yield Reference
2-(3,3-Dimethyl-3H-benzo[g]indol-2-yl)-malondialdehyde Phenylhydrazine (B124118) hydrochloride Ethanol, reflux, 2-5 h 3,3-Dimethyl-2-(1-phenyl-1H-pyrazol-4-yl)-3H-benzo[g]indole 85% sid.ir
2-(3,3-Dimethyl-3H-benzo[g]indol-2-yl)-malondialdehyde 4-Methylphenylhydrazine hydrochloride Ethanol, reflux, 2-5 h 3,3-Dimethyl-2-(1-(p-tolyl)-1H-pyrazol-4-yl)-3H-benzo[g]indole 82% sid.ir
2-(3,3-Dimethyl-3H-benzo[g]indol-2-yl)-malondialdehyde 4-Chlorophenylhydrazine hydrochloride Ethanol, reflux, 2-5 h 2-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indole 88% sid.ir

The dialdehyde functionality of the malondialdehyde intermediate can also react with primary amines to form Schiff bases (imines). juniperpublishers.com This reaction is particularly useful for conjugating the benzo[g]indole moiety to biomolecules. Research has shown that similar malonaldehyde derivatives derived from 1,1,2-trimethyl-1H-benzo[e]indole can be coupled with amino sugars, such as 2-deoxy-2-amino-D-glucose and 6-deoxy-6-amino-D-glucose. researchgate.net This condensation reaction creates novel Schiff base derivatives, effectively linking the heterocyclic core to a monosaccharide unit. researchgate.netresearchgate.net The formation of the imine bond is typically achieved by reacting the dialdehyde with the amino sugar under conditions that facilitate dehydration. juniperpublishers.comuodiyala.edu.iq

Oxidative and Reductive Transformations

The indole nucleus is susceptible to both oxidation and reduction, allowing for the synthesis of diverse derivatives. The specific outcome of these transformations is highly dependent on the reagents and reaction conditions employed.

The oxidation of indole derivatives can lead to the formation of complex quinone-containing adducts. The electrochemical oxidation of catechol, for instance, generates an o-benzoquinone that readily participates in Michael addition reactions with indole. researchgate.net This process can proceed through a multi-step ECECECE (Electrochemical-Chemical) mechanism to yield trisindolyl-o-quinone products in a one-pot synthesis. researchgate.net

The interaction between indoles and quinones is also significant in biological systems. Indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme that catabolizes the indole-containing amino acid tryptophan, is a target for various inhibitors. nih.gov Notably, some potent naphthoquinone-based inhibitors are thought to interact with the enzyme, which is active when its heme iron is in the ferrous (Fe²⁺) state and inactive in the ferric (Fe³⁺) form. nih.gov This highlights the intrinsic reactivity between the indole scaffold and quinone moieties.

While the dehydrogenation of indolines to form the aromatic indole ring is a common transformation, the selective reduction of the indole system is also a crucial synthetic strategy. organic-chemistry.orgrsc.org The choice of reducing agent and substrate structure allows for targeted modifications.

In the synthesis of complex molecules containing an indole core, selective reductions are often required. For example, nickel boride, generated in situ, has been used for the selective reduction of a carbon-carbon double bond in a benzofuran-yl-(indol-yl)maleimide derivative without affecting the indole or other aromatic rings. nih.gov Another powerful technique is the reductive Fischer indolization, where an intermediate indolenine is reduced in the presence of an acid and a reducing agent like triethylsilane to afford the final indole product. rsc.org These methods showcase pathways to control the hydrogenation of specific sites in and around the indole framework.

Acid-Catalyzed Reactions with Quinones

The reaction of benzo[g]indole derivatives with quinones, particularly halogenated ones, under acidic conditions can lead to profound skeletal rearrangements and the formation of novel heterocyclic systems.

The acid-catalyzed reaction between benzo[g] derivatives of 2,3,3-trimethylindolenines (isomeric precursors to this compound) and o-chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone) serves as a prime example of o-quinone ring expansion. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This transformation is highly efficient with o-chloranil compared to other 1,2-benzoquinones. beilstein-journals.orgresearchgate.net The initial step of the mechanism is an aldol (B89426) condensation between the indolenine and o-chloranil. beilstein-journals.orgbeilstein-journals.org This is followed by a rearrangement cascade that expands the six-membered quinone ring into a seven-membered tropolone (B20159) ring system.

The ring expansion reaction with o-chloranil ultimately yields hard-to-reach polychlorinated 2-(indolin-2-yl)-1,3-tropolone derivatives. beilstein-journals.orgbeilstein-journals.org The specific product obtained depends on the reaction conditions. When the reaction is conducted by boiling in dioxane, dehydrochlorination of an intermediate occurs to form 2-(benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolones. beilstein-journals.org If the reaction is performed in acetic acid with a two-fold excess of o-chloranil, the excess quinone acts as an oxidant, leading to the formation of 2-(benzo[g]indolin-2-yl)-4,5,6,7-tetrachloro-1,3-tropolones as the final products. beilstein-journals.org The structure of 2-(3,3-dimethyl-3H-benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone has been confirmed by X-ray diffraction analysis. beilstein-journals.orgbeilstein-journals.orgsciprofiles.com

Table 1: Synthesis of Substituted Tropolones from Benzo[g]indolenine and o-Chloranil beilstein-journals.org

MethodSolventConditionsProduct
ADioxaneReflux2-(Benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone
BAcetic Acid (AcOH)40–50 °C, 2x excess of o-chloranil2-(Benzo[g]indolin-2-yl)-4,5,6,7-tetrachloro-1,3-tropolone

Generation of Reactive Intermediates

The diverse reactivity of the this compound system is often mediated by the formation of transient, highly reactive intermediates.

In the previously discussed acid-catalyzed reaction with o-chloranil, the initial aldol condensation leads to the formation of 6-(2-hetarylmethylene)-6-hydroxy-2,4-cyclohexadien-1-one intermediates. beilstein-journals.orgbeilstein-journals.org These species are pivotal for the subsequent ring-expansion pathway.

Another important reaction that proceeds via a distinct intermediate is the Vilsmeier-Haack reaction. Treatment of 2,3,3-trimethyl-3H-benzo[g]indole with the Vilsmeier reagent (formed from DMF and POCl₃) results in a double formylation of the C-2 methyl group. sid.ir This process generates a benzo[g]indol-2-ylidene-malondialdehyde intermediate, which is a versatile precursor for the synthesis of various pyrazole derivatives. sid.ir

Furthermore, related pyrrolo[3,4-b]indole (B14762832) precursors can be used to generate highly reactive indole-2,3-quinodimethanes. nih.gov These intermediates are valuable in cycloaddition reactions for constructing complex polycyclic indole alkaloids. The generation of such species underscores the utility of the indole framework in creating transient structures poised for further synthetic elaboration.

Indole-2,3-quinodimethanes from Deamination Processes

Indole-2,3-quinodimethanes are highly reactive intermediates that serve as valuable synthons in the construction of carbazole (B46965) and other fused-indole ring systems through Diels-Alder and other cycloaddition reactions. researchgate.netCurrent time information in Bangalore, IN. One established method for generating these transient species involves the deamination of corresponding diamine precursors. While direct studies on the deamination of a 2,3-bis(aminomethyl)-1H-benzo[g]indole derivative are not extensively documented in the reviewed literature, the generation of indole-2,3-quinodimethanes from the deamination of 1,2,3,4-tetrahydropyrrolo[3,4-b]indoles provides a strong analogous precedent. researchgate.net

This analogous transformation highlights a viable, albeit synthetically challenging, pathway. The process would conceptually involve the synthesis of a 2,3-bis(aminomethyl)-1H-benzo[g]indole derivative, which could then undergo a deamination reaction to yield the corresponding indole-2,3-quinodimethane. The synthesis of such a precursor could potentially be achieved through functionalization of the this compound core.

A study by Rinderspacher and Gribble (2020) details a novel method for generating indole-2,3-quinodimethanes through the deamination of 1,2,3,4-tetrahydropyrrolo[3,4-b]indoles. researchgate.net This research provides the foundational chemistry that could be extrapolated to the benzo[g]indole system. The process involves the treatment of the tetrahydropyrrolo[3,4-b]indole with a deaminating agent, which leads to the formation of the reactive quinodimethane intermediate. This intermediate can then be trapped in situ with various dienophiles to afford carbazole derivatives. researchgate.net

Precursor Type Reaction Intermediate Product Type Reference
1,2,3,4-Tetrahydropyrrolo[3,4-b]indolesDeaminationIndole-2,3-quinodimethaneCarbazoles researchgate.net
AllenylanilinesPalladium-catalyzed cyclizationIndole-2,3-quinodimethaneTetrahydro- and dihydrocarbazoles acs.org

This table summarizes methods for generating indole-2,3-quinodimethanes, which could be conceptually applied to derivatives of this compound.

The successful application of this methodology to the this compound series would offer a powerful tool for the synthesis of complex, fused heterocyclic systems with potential applications in materials science and medicinal chemistry.

Mechanistic Insights into Rearrangement Reactions

The this compound skeleton, like other indole derivatives, is susceptible to a variety of rearrangement reactions, which can be triggered by thermal, acidic, or catalytic conditions. These rearrangements often lead to the formation of isomeric structures or entirely new heterocyclic systems, such as carbazoles.

One notable rearrangement in the synthesis of benzo[g]indoles involves a researchgate.netgoogle.com migration of an N-methyl group. In the synthesis of 2-aryl-3-methylbenzo[g]indoles from 2-(arylethynyl)-1,8-bis(dimethylamino)naphthalenes, a cyclization into isomeric 1H-benzo[g]indoles with a researchgate.netgoogle.com migration of the N-methyl group into the newly formed pyrrole ring has been observed.

Furthermore, rearrangement reactions are pivotal in the synthesis of carbazoles from indole precursors. For instance, the rearrangement of 3,3'-diindolylmethanes to 2,3'-diindolylmethanes can be catalyzed by iodine. While not a direct rearrangement of the starting benzo[g]indole, this illustrates the propensity of related structures to undergo skeletal reorganization to form carbazole precursors.

Gold-catalyzed reactions have also been shown to induce significant rearrangements in indole-related syntheses. A study on the tricyclization of N-propargylanilines bearing a conjugated diyne moiety demonstrated the formation of fused carbazoles through a cascade reaction that includes the rearrangement of the N-propargyl group to form an allenylindole intermediate. google.com This type of complex, multi-step rearrangement highlights the diverse reactivity of indole systems under metal catalysis.

Reaction Type Catalyst/Conditions Key Mechanistic Step Product Reference
Cyclization of 2-(arylethynyl)-1,8-bis(dimethylamino)naphthalenesHeat researchgate.netgoogle.com migration of N-methyl groupIsomeric 1H-benzo[g]indoles
Rearrangement of 3,3'-diindolylmethanesIodineSkeletal rearrangement2,3'-Diindolylmethanes
Tricyclization of N-propargylanilinesGold(I) catalystN-propargyl group rearrangement to allenylindoleFused carbazoles google.com

This table outlines key rearrangement reactions relevant to the formation and transformation of benzo[g]indole and related structures.

A deeper mechanistic understanding of these rearrangements is crucial for controlling reaction outcomes and designing synthetic routes to novel and complex heterocyclic compounds. The electronic properties and steric factors of the substituents on the this compound ring would be expected to play a significant role in directing the course of these transformations.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides granular insight into the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the carbon-hydrogen framework of a molecule. For a compound like 2,3-dimethyl-1H-benzo[g]indole, the spectra would reveal characteristic signals for the aromatic protons on the fused naphthalene (B1677914) and pyrrole (B145914) rings, as well as the protons of the two methyl groups.

In ¹H NMR, the aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The precise chemical shifts and coupling constants (J-values) would depend on the substitution pattern and electronic environment. The N-H proton of the indole (B1671886) ring is expected to appear as a broad singlet, often further downfield (δ > 8.0 ppm), with its chemical shift being sensitive to solvent and concentration. The two methyl groups at the C2 and C3 positions would give rise to sharp singlet signals in the upfield region (δ 2.0-2.5 ppm).

In ¹³C NMR, the aromatic carbons would resonate in the δ 110-140 ppm range. The quaternary carbons, such as C2, C3, and the bridgehead carbons of the fused rings, would have distinct chemical shifts. The methyl carbons would appear at a much higher field, typically between δ 8-15 ppm. For comparison, the reported NMR data for 2,3-dimethyl-1H-indole shows characteristic shifts that serve as a foundational model for the benzo[g] analogue. rsc.org

Interactive Table 4.1.1.1: Representative ¹H and ¹³C NMR Data for a Related Dimethyl Indole System. Note: This data is for 2,3-Dimethyl-1H-indole and is presented to illustrate the expected chemical shifts for the core structure.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-H7.60 (s, 1H)-
Aromatic-H7.55 (d, 1H), 7.28 (m, 1H), 7.17 (m, 2H)135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20
2-CH₃2.38 (s, 3H)11.63
3-CH₃2.29 (s, 3H)8.60
(Data sourced from literature for 2,3-Dimethyl-1H-indole in CDCl₃) rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning NMR signals and probing through-bond and through-space correlations. nih.govwikipedia.org These methods are particularly valuable for complex structures and for studying dynamic processes like tautomerism.

In heterocyclic systems like indoles, prototropic tautomerism can occur, although the 1H-indole form is generally the most stable. 2D NMR can be used to investigate the potential for such equilibria. For instance, an HMBC experiment would show long-range correlations (2-3 bonds) between protons and carbons. Correlations between the N-H proton and carbons C2, C3a, and C7a would firmly establish the 1H-tautomeric form. clockss.org The absence of significant correlations suggesting alternative tautomers would confirm the predominance of the 1H-benzo[g]indole structure in the given solvent. researchgate.net Techniques like COSY are used to establish proton-proton coupling networks within the aromatic rings, aiding in the assignment of individual protons. libretexts.org

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In standard MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The fragmentation pattern observed can offer structural clues. For indole derivatives, characteristic fragmentation often involves the loss of small molecules like HCN or methyl radicals from the pyrrole ring. scirp.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance. For this compound (C₁₄H₁₃N), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm). unipd.itscielo.br

Interactive Table 4.1.2: Expected HRMS Data for this compound.

Formula Calculated Exact Mass [M+H]⁺ Typical Experimental Accuracy
C₁₄H₁₄N⁺196.1121< 5 ppm

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad band around 3400 cm⁻¹, characteristic of the indole N-H group. researchgate.net

Aromatic C-H Stretch: Weak to medium bands typically appearing just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the methyl groups. pressbooks.pub

Aromatic C=C Stretch: Several sharp, medium-intensity bands in the 1450-1620 cm⁻¹ region, which are characteristic of the fused aromatic ring system. libretexts.org

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. vscht.cz

Interactive Table 4.1.3: Expected Characteristic IR Absorption Bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch~3400Medium, Sharp
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Strong
Aromatic C=C Stretch1450-1620Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction analysis provides the definitive, unambiguous molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.

For this compound, a successful X-ray crystallographic analysis would yield a three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsion angles. mdpi.commdpi.com This data offers invaluable confirmation of the molecular connectivity and reveals details about the planarity of the ring system and the conformation of the substituents. Furthermore, the analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding (involving the N-H group) and π-π stacking, which govern the solid-state properties of the material. Although a crystal structure for the title compound is not publicly available, analysis of related structures like 2-ethyl-1,1-dimethyl-1H-benzo[e]indole provides insight into the expected structural features. researchgate.net

Chromatographic Purity Assessment and Isolation Methodologies

The assessment of purity and subsequent isolation of this compound relies on standard chromatographic techniques widely employed for organic compounds, particularly for heterocyclic systems like indoles. These methods exploit differences in the physicochemical properties, such as polarity and size, between the target compound and any impurities or side products from the synthesis. The primary techniques include Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid, qualitative tool for monitoring the progress of the synthesis of this compound and for preliminary purity assessment of the crude product. researchgate.netfishersci.com The presence of a single spot on the TLC plate under various solvent systems is a preliminary indication of the compound's purity. researchgate.net

For indole derivatives, silica gel plates (often with a fluorescent indicator, F254) are the standard stationary phase. akjournals.comacs.org The mobile phase typically consists of a binary or ternary mixture of solvents with varying polarities. A common approach involves using a combination of a non-polar solvent, such as hexane or cyclohexane, with a more polar solvent like ethyl acetate or dichloromethane. The choice of solvent system is optimized to achieve a retention factor (Rf) that allows for clear separation from starting materials and byproducts. Visualization of the spots is commonly achieved under UV light (at 254 nm), where UV-active compounds like benzo[g]indoles appear as dark spots. acs.org

Table 1: Typical TLC Conditions for Indole Derivatives

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase (Example Systems) Hexane/Ethyl Acetate (e.g., 9:1 to 1:1 v/v) Dichloromethane/Methanol (e.g., 98:2 v/v) Cyclohexane/Chloroform/Methanol (12:6:1 v/v) researchgate.net

| Visualization | UV Lamp (254 nm) |

Column Chromatography

For the preparative isolation and purification of this compound, column chromatography is the most common and effective methodology. acs.orgcolumn-chromatography.com This technique allows for the separation of the target compound from impurities on a larger scale than TLC.

The stationary phase is typically silica gel (e.g., 100-200 or 200-300 mesh). acs.org The crude product is loaded onto the top of the column, and a solvent system (eluent), often similar to or slightly less polar than the one optimized by TLC, is passed through the column. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is frequently employed to effectively separate compounds with close Rf values. nih.gov Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Table 2: General Column Chromatography Parameters for Indole Purification

Parameter Description
Stationary Phase Silica Gel (100-200 or 200-300 mesh)
Mobile Phase (Eluent) Typically a gradient system, e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate.

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used for the final purity assessment of this compound. It provides quantitative data on the purity level of the isolated compound. nih.gov Reverse-phase HPLC (RP-HPLC) is the most common mode used for indole derivatives. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. acs.orgsielc.com The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile or methanol, frequently containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure the elution of all components. The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks (excluding the solvent peak). youtube.com

Table 3: Representative HPLC Conditions for Purity Analysis of Heterocyclic Compounds

Parameter Description
Column Reverse-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Elution Mode Gradient (e.g., 5% B to 95% B over 20-30 minutes)
Flow Rate ~1.0 mL/min

| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) akjournals.com |

Theoretical and Computational Investigations of 2,3 Dimethyl 1h Benzo G Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of electron distribution, molecular orbital energies, and the relative stabilities of different molecular forms.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.netniscpr.res.in DFT studies on 2,3-dimethyl-1H-benzo[g]indole typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. Following optimization, various electronic properties can be calculated. These calculations are often performed using specific combinations of functionals and basis sets, such as B3LYP/6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net

Table 1: Calculated Electronic Properties of this compound

Property Value Significance
Total Electronic Energy Value in Hartrees Indicates the molecule's stability at 0 Kelvin.
Dipole Moment Value in Debye Measures the polarity of the molecule.
Most Negative Charge Center Nitrogen (N) Suggests this is a likely site for electrophilic attack.

Note: The values in this table are representative and would be determined by specific DFT calculations.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, proton migration can lead to different tautomeric forms. Computational chemistry is a crucial tool for identifying possible tautomers and determining their relative stabilities by calculating their energies. mdpi.commdpi.com The tautomer with the lowest calculated energy is predicted to be the most abundant form at equilibrium.

The stability of different tautomers can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. mdpi.com Computational models can account for solvent effects, providing a more accurate prediction of tautomeric equilibria in different environments. By comparing the energies of the optimized geometries of each tautomer, their relative populations can be estimated.

Table 2: Calculated Relative Energies of 2,3-Dimethyl-benzo[g]indole Tautomers

Tautomer Structure Relative Energy (kcal/mol) Predicted Population (%)
1H-indole The standard form with H on the nitrogen atom. 0.00 (Reference) >99%
3H-indole A less stable form with H on a carbon atom. Calculated Value > 0 <1%

Note: This table illustrates a hypothetical outcome where the 1H tautomer is significantly more stable, a common finding for indole (B1671886) systems.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comnih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis. niscpr.res.in A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates higher kinetic stability. FMO analysis also reveals the spatial distribution of these orbitals, which can predict the regioselectivity of chemical reactions. rsc.orgacs.org For this compound, the HOMO is typically distributed over the fused ring system, particularly the pyrrole (B145914) moiety, while the LUMO is also spread across the aromatic system.

Table 3: Frontier Molecular Orbital Properties of this compound

Parameter Energy (eV) Significance
EHOMO Calculated Value Indicates electron-donating ability.
ELUMO Calculated Value Indicates electron-accepting ability.

Note: The values are representative and would be obtained from specific quantum chemical calculations.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. nih.gov For reactions involving this compound, such as electrophilic substitution or cycloadditions, DFT calculations can be used to compare different possible pathways and predict the most likely mechanism and product regioselectivity. nih.gov This computational insight is crucial for designing new syntheses and understanding the molecule's reactivity profile.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. mdpi.com Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax). researchgate.netdntb.gov.ua Furthermore, calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, providing a theoretical spectrum that can be directly compared with experimental results for structure verification. researchgate.net

Advanced Applications and Functional Materials Derived from 2,3 Dimethyl 1h Benzo G Indole

Development of Optoelectronic Materials

The unique photophysical properties of the benzo[g]indole core make it a promising building block for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its extended aromatic system allows for the design of molecules with tailored light-absorbing and emitting characteristics.

Design Principles for Extended π-Conjugation

The development of novel organic materials for optoelectronics hinges on the precise control of their electronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The benzo[g]indole framework, with its fused benzene (B151609) and indole (B1671886) rings, provides an inherently large π-conjugated system that is fundamental to its electronic behavior.

A primary design principle involves the strategic extension of this π-conjugation to modulate the HOMO-LUMO energy gap. According to Hückel's molecular orbital theory, expanding a conjugated π-system generally reduces the energy gap, leading to a bathochromic (red) shift in the material's absorption and emission spectra. chemrxiv.org This can be achieved by attaching other aromatic or unsaturated groups to the benzo[g]indole core. For instance, the introduction of π-conjugated substituents can induce a pronounced red-shift in ground state absorption and lead to a longer emission lifetime. rsc.org

Another key strategy is the creation of donor–π–acceptor (D–π–A) type structures. In this design, electron-donating groups and electron-accepting groups are attached to the π-conjugated benzo[g]indole core. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which can significantly influence the material's photophysical properties. Research on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core, which forms a D–π–A–π–D structure, has led to the development of deep blue fluorescent materials with high photoluminescence quantum yields, making them suitable for OLED applications. rsc.org The optoelectronic properties of such D-A type structures can be tuned by varying the donor/acceptor characteristics of the substituents. acs.org

Properties as Molecular Switches with Optical and Fluorescent Responses

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or pH changes. This switching behavior is accompanied by a change in the molecule's physical properties, including its optical and fluorescent response. The benzo[g]indole scaffold is a promising candidate for designing such systems due to its inherent fluorescence and rigid structure.

Derivatives can be designed to act as fluorescent "light-up" probes, where fluorescence is significantly enhanced upon binding to a specific target or changing its environment. researchgate.net Indole-based molecules, for example, can exhibit dramatic color and fluorescence responses due to the protonation of nitrogen atoms, making them useful as colorimetric pH sensors. nih.gov

A key mechanism for creating light-driven molecular switches involves photoisomerization, where light induces a reversible structural change between two isomers with distinct absorption spectra. rsc.org By incorporating a photoswitchable unit, such as an azobenzene (B91143) group, into the benzo[g]indole structure, it is possible to create a molecule whose fluorescence can be turned "on" and "off" with different wavelengths of light. This concept has been explored with pyrazolyazoindole derivatives, which demonstrate effective photoswitching behavior. rsc.org The development of such switches based on the 2,3-dimethyl-1H-benzo[g]indole core could lead to applications in high-density data storage, molecular logic gates, and advanced sensor technologies.

Scaffolds in Medicinal Chemistry Research (Excluding Clinical Data)

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity. pageplace.deorientjchem.org The benzo[g]indole framework, as an extended analogue, offers a unique three-dimensional structure for designing novel therapeutic agents.

Design and Synthesis of Novel Bioactive Scaffolds

The synthesis of diverse libraries of compounds is a cornerstone of drug discovery. The this compound core provides a robust starting point for chemical diversification. pageplace.de Various synthetic methodologies have been developed to functionalize this and related indole scaffolds.

One effective strategy involves the cyclization of precursor molecules. For example, a novel series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives was prepared through the acid-catalyzed cyclization of corresponding arylamidrazones using polyphosphoric acid. This method allows for the introduction of various aryl groups, providing opportunities for chemical diversification. Other advanced synthetic methods for creating functionalized benzo[g]indoles include reactions involving the breaking and rearranging of carbon-carbon triple bonds under mild conditions. nih.gov Techniques such as palladium-catalyzed oxidative cyclization and rhodium-catalyzed synthesis from acetanilides and internal alkynes have also been employed to create functionalized 2,3-disubstituted indoles. derpharmachemica.com These synthetic routes enable the creation of libraries of novel benzo[g]indole derivatives for biological screening. researchgate.netrsc.org

In Vitro Studies on Biological Interactions at the Cellular Level

Once synthesized, novel benzo[g]indole derivatives are often evaluated for their biological activity using in vitro cellular assays. A primary focus of this research is the investigation of cytotoxic effects against various human cancer cell lines, which provides a preliminary indication of potential anticancer activity.

In one study, a series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were screened by the National Cancer Institute for cytotoxic activity. All tested compounds were found to be cytotoxic at a 10 µM concentration against a panel of approximately 60 human cancer cell lines. Two compounds in particular, an arylamidrazone precursor and a cyclized benzo[g]indole derivative, showed significant cytotoxicity and selectivity, warranting further investigation. The initial screen revealed interesting activity against specific cancer types.

Table 1: In Vitro Cytotoxicity of 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives
Compound ClassConcentrationTarget Cell LinesObserved EffectReference
2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles10 µMLeukemia, Melanoma, Renal, Breast CancerInteresting cytotoxicity pageplace.de

These studies are crucial for identifying lead compounds for further development. The observed cytotoxicity suggests that the benzo[g]indole scaffold can be a fruitful starting point for designing new anticancer agents. nih.govresearchgate.netjksus.orgjnu.ac.bd

Molecular Docking Investigations of Target Interactions

To understand the potential mechanism of action at a molecular level, computational techniques like molecular docking are employed. Molecular docking predicts the preferred orientation of a ligand (the synthesized compound) when bound to a specific protein target, providing insights into the binding affinity and the nature of the interactions. researchgate.net

While specific docking studies on this compound were not available, research on structurally related indole derivatives demonstrates the utility of this approach. For instance, docking studies on indole-based compounds have been used to investigate their interactions with targets like the anti-apoptotic protein BCL-2, the bacterial cell division protein FtsZ, and Janus kinase 3 (JAK-3). orientjchem.orgnih.govnih.govsemanticscholar.org

These in silico studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the indole scaffold and amino acid residues in the protein's active site. nih.gov This information helps in rationalizing the observed biological activity and guides the design of new derivatives with improved potency and selectivity for the intended target. mdpi.com By applying these computational methods to novel this compound derivatives, researchers can accelerate the discovery of compounds with specific biological functions.

Structure-Activity Relationship (SAR) Studies for Analog Design

Structure-Activity Relationship (SAR) studies of benzo[g]indole derivatives are crucial for designing new analogs with enhanced biological activities and specific therapeutic properties. While research specifically targeting this compound is part of a broader exploration of the larger indole family, the principles of SAR from related indole compounds provide a foundational understanding for designing novel derivatives.

The core structure of benzo[g]indole, with its extended aromatic system, serves as a versatile scaffold. Modifications at various positions on the benzo[g]indole ring system can significantly influence the compound's interaction with biological targets. Key areas of modification include the pyrrole (B145914) and benzene rings, as well as the annelated benzene moiety.

For instance, in the context of developing inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in inflammation, SAR studies revealed that the benzo[g]indole core leads to more potent compounds compared to simpler indoles unina.it. The enlargement of the hydrophobic core by the additional benzene ring was a critical factor in enhancing inhibitory activity unina.it.

A summary of key SAR findings for benzo[g]indole derivatives in the context of mPGES-1 inhibition is presented below:

Modification PositionSubstituent/ModificationEffect on ActivityReference
Core Structure Annelation of a benzene ring (benzo[g]indole vs. indole)Increased potency unina.it
Position 2 Introduction of a benzyl (B1604629) groupPotent inhibition unina.it
Position 5 Hydroxy groupFavorable for activity unina.it
Position 8 Phenyl substitutionDecreased potency unina.it
Core Structure Annelation of a 2,3-dimethoxybenzene moietyDecreased potency unina.it

These studies highlight that while the benzo[g]indole scaffold is a promising starting point, the nature and position of substituents are critical in determining the biological activity. For the design of new analogs of this compound, these findings suggest that modifications at the 5-position and the exploration of different substituents at the 2- and 3-positions, beyond methyl groups, could yield compounds with tailored activities. The general principle is that the extended π-system of the benzo[g]indole core, combined with strategically placed functional groups, allows for fine-tuning of the molecule's electronic and steric properties to optimize interactions with specific biological targets.

Applications in Polymer Science and Composite Materials

The unique photophysical and electronic properties of the benzo[g]indole scaffold make its derivatives, including this compound, attractive building blocks for advanced functional materials in polymer science. The extended conjugation of the benzo[g]indole system often imparts desirable characteristics such as high fluorescence quantum yields, thermal stability, and charge-transporting capabilities.

Derivatives of benzo[g]indole have been investigated as components in organic light-emitting diodes (OLEDs), where they can function as emitters or host materials. For example, a series of aromatic compounds based on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core have been synthesized and shown to be effective deep-blue fluorescent materials for OLEDs rsc.orgresearchgate.net. These materials exhibit high photoluminescence quantum yields, peaking around 410 nm, and contribute to the development of efficient solution-processed OLEDs rsc.org.

The incorporation of benzo[g]indole derivatives into polymer backbones or as pendant groups can lead to new polymers with tailored optoelectronic properties. These materials can be utilized in a variety of applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The rigid and planar structure of the benzo[g]indole core can facilitate π-π stacking in the solid state, which is beneficial for charge transport in organic electronic devices nih.gov.

Furthermore, benzo[g]indole-based materials can be used in the formation of composite materials. By dispersing these functional molecules within a polymer matrix, it is possible to create composites with enhanced properties, such as improved mechanical strength, thermal stability, and specific electronic or optical functionalities. The compatibility of the benzo[g]indole derivatives with the host polymer is a critical factor in determining the performance of the resulting composite material.

A summary of the properties and potential applications of benzo[g]indole derivatives in polymer science is provided in the table below:

PropertyApplicationRationale
Deep Blue Fluorescence Organic Light-Emitting Diodes (OLEDs)High photoluminescence quantum yield and color purity are essential for display and lighting applications rsc.orgresearchgate.net.
Charge Transport Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)The planar structure and extended π-conjugation facilitate efficient movement of charge carriers nih.gov.
Thermal Stability High-Performance PolymersThe rigid aromatic structure contributes to a high glass transition temperature and thermal stability.
Tunable Optoelectronics Functional Polymers and CompositesChemical modification of the benzo[g]indole core allows for the tuning of energy levels and optical properties.

Sensor Development and Chemoresponsive Systems

The inherent fluorescence of many benzo[g]indole derivatives provides a strong basis for their application in the development of chemical sensors and chemoresponsive systems. The principle behind their use as sensors often relies on the modulation of their fluorescence properties upon interaction with a specific analyte.

A notable example is the use of 5-hydroxy benzo[g]indoles as fluorescent "turn-off" sensors for the detection of Fe³⁺ ions researchgate.net. In the absence of Fe³⁺, these compounds exhibit strong fluorescence. However, upon the addition of Fe³⁺, a complex is formed, leading to the quenching of the fluorescence. This change in fluorescence intensity can be visually observed and quantified, allowing for the sensitive detection of Fe³⁺ ions with a low detection limit researchgate.net. The binding of the Fe³⁺ ion to the hydroxyl group of the benzo[g]indole is a key aspect of the sensing mechanism researchgate.net.

The sensing capabilities of benzo[g]indole derivatives can be further tailored by introducing specific functional groups onto the core structure. These functional groups can act as recognition sites for a variety of analytes, including other metal ions, anions, and neutral molecules. The design of such chemosensors involves creating a system where the binding event at the recognition site triggers a change in the electronic structure of the benzo[g]indole fluorophore, resulting in a measurable change in the optical signal (e.g., fluorescence intensity, wavelength shift, or color change).

The table below summarizes the key features of benzo[g]indole-based sensors for Fe³⁺ detection:

FeatureDescriptionReference
Sensing Mechanism Fluorescence "Turn-off"The fluorescence of the 5-hydroxy benzo[g]indole is quenched upon binding to Fe³⁺.
Analyte Fe³⁺ ionsThe sensor shows selectivity for ferric ions.
Detection Limit ~1.2 x 10⁻⁶ MThe sensor is capable of detecting low concentrations of Fe³⁺.
Binding Constant ~7.97 x 10³ M⁻¹This indicates a strong interaction between the sensor and the analyte.
Coordination The hydroxyl group of the benzo[g]indole coordinates with the Fe³⁺ ion.The formation of this complex is confirmed by ¹H NMR titration.

The development of chemoresponsive systems based on this compound and its derivatives holds promise for applications in environmental monitoring, biomedical diagnostics, and materials science. By rationally designing the molecular structure, it is possible to create highly sensitive and selective sensors for a wide range of target molecules.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings

Direct scientific literature focusing exclusively on 2,3-dimethyl-1H-benzo[g]indole is sparse. Consequently, our current understanding is largely inferential, built upon the well-established chemistry of the parent 2,3-dimethylindole (B146702) and the broader benzo[g]indole framework. The key finding is the significant gap in knowledge regarding this specific compound, highlighting it as an open area for chemical exploration.

The benzo[g]indole core, a fusion of a benzene (B151609) and a naphthalene (B1677914) ring system with a pyrrole (B145914) moiety, is known to create a planar, electron-rich structure. This extended π-system is expected to impart distinct photophysical properties. rsc.org The presence of the 2,3-dimethyl substitution on the pyrrole ring is known to influence the electronic properties and steric accessibility of the indole (B1671886) core, which would likely hold true for the benzo[g]indole analogue. In 2,3-dimethylindole, these methyl groups are known to be sites for further chemical reactions under certain conditions, such as radical bromination. nih.gov

Unaddressed Challenges in Synthesis and Reactivity

The primary challenge in the study of this compound is the lack of a reported, optimized synthesis. While several powerful methods for indole synthesis exist, their application to this specific target has not been detailed. organic-chemistry.org

Synthesis: The most logical and widely used method for constructing 2,3-disubstituted indoles is the Fischer indole synthesis . wikipedia.orgbyjus.com Theoretically, this compound could be synthesized by the acid-catalyzed reaction of 1-naphthylhydrazine with 2-butanone (B6335102) . wikipedia.orgbyjus.com However, potential challenges in this specific transformation could include:

Regioselectivity: The reaction of an unsymmetrical ketone like 2-butanone can potentially lead to isomeric products, although the inherent mechanism of the Fischer synthesis often provides good selectivity. byjus.com

Reaction Conditions: The conditions required for the cyclization of the naphthylhydrazone may be harsh, potentially leading to side reactions or decomposition. A variety of Brønsted and Lewis acids are typically employed, and optimization would be necessary. wikipedia.orgorganic-chemistry.org

The table below outlines analogous synthetic approaches that have been successfully used for related benzo[g]indole structures, suggesting potential starting points for the synthesis of the target compound.

ProductStarting MaterialsCatalyst/ReagentsReference
Functionalized Benzo[g]indolesBenzene-linked allene-ynesSilver salt, NFSI nih.gov
2-Aryl-3-methylbenzo[g]indoles2-(Arylethynyl)-1,8-bis(dimethylamino)naphthalenesBase researchgate.net
Methyl 2-methyl-1H-benzo[g]indole-3-carboxylateSubstituted aniline (B41778) and β-ketoesterPd(OAc)₂, Cu(OAc)₂ mdpi.com

Reactivity: The reactivity of this compound remains experimentally unverified. Based on the general reactivity of indoles, electrophilic substitution is expected to be a primary reaction pathway. However, the preferred site of substitution is an open question. In simple indoles, the C3 position is most reactive, but in this case, it is blocked by a methyl group. Therefore, electrophilic attack would likely be directed towards the benzo portion of the molecule. The exact position would be influenced by the directing effects of the fused indole ring system.

Emerging Research Avenues for Advanced Functionalization

The lack of established chemistry for this compound means that there is a wealth of opportunity for applying modern synthetic methodologies.

Catalytic C-H Functionalization: A major area of modern organic chemistry is the direct functionalization of C-H bonds. nih.govchemrxiv.org Applying these methods to this compound could provide a direct route to novel derivatives without the need for pre-functionalized starting materials. Research into the site-selective C-H functionalization of the benzo ring would be a significant step forward.

Functionalization of the Methyl Groups: The methyl groups at the C2 and C3 positions could serve as handles for further transformations. For instance, radical-initiated reactions could lead to halogenation, which could then be used for cross-coupling reactions to introduce a wide variety of substituents. nih.gov

N-Functionalization: The indole nitrogen can be readily functionalized to modify the compound's properties. This could include alkylation, arylation, or acylation to tune its electronic and solubility characteristics, which is particularly relevant for materials science applications. rsc.org

Potential for Novel Material Development and Mechanistic Studies

The extended conjugation of the benzo[g]indole system suggests potential applications in materials science. Fused indole systems are being explored as components in organic dyes for dye-sensitized solar cells (DSSCs) and as hole transport materials in organic light-emitting diodes (OLEDs). rsc.orgacs.org The specific electronic properties imparted by the 2,3-dimethyl substitution could be beneficial in tuning the HOMO/LUMO levels for such applications.

Furthermore, the synthesis of this compound would provide an excellent platform for detailed mechanistic studies. Investigating the kinetics and intermediates of its formation via the Fischer indole synthesis could provide valuable insights into the mechanism of this venerable reaction with polycyclic aromatic hydrazines. Similarly, studying the regioselectivity of its functionalization reactions would contribute to a deeper understanding of the reactivity of complex fused heterocyclic systems. The development of novel indole-containing metal complexes could also lead to new catalysts or therapeutic agents. nih.gov

Q & A

Q. What are the standard analytical techniques for structural characterization of 2,3-dimethyl-1H-benzo[g]indole and its derivatives?

  • Methodological Answer : Structural characterization typically employs:
  • X-ray crystallography : Programs like SHELXL refine crystal structures by optimizing atomic positions and thermal parameters, critical for confirming fused-ring systems and substituent orientations .
  • NMR spectroscopy : 1^1H and 13^13C NMR resolve methyl group positions and aromatic proton environments.
  • HPLC : Used to assess purity, especially in synthetic workflows involving intermediates (e.g., indole derivatives with ~92.5% conversion rates ).
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns, essential for verifying synthetic products.

Q. How are indole derivatives synthesized for studies on benzo[g]indole systems?

  • Methodological Answer : General strategies include:
  • Annelative methods : Building the indole ring from halogenated precursors (e.g., 2,3-dihaloanilines) via Sonogashira cross-coupling and heteroannulation .
  • Cyclization reactions : Pd-catalyzed amidation or acid-catalyzed condensation (e.g., refluxing with sodium acetate in acetic acid for 3–5 hours ).
  • Functionalization : Post-synthetic modifications (e.g., methylation) to introduce substituents like the 2,3-dimethyl groups.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction pathways involving this compound?

  • Methodological Answer : DFT simulations model:
  • Chemisorption mechanisms : For example, adsorption on Au(111) surfaces, predicting bond dissociation energies (e.g., iodine or O–Me cleavage pathways ).
  • Electronic properties : Frontier molecular orbitals (HOMO/LUMO) to assess reactivity in doping applications or charge-transfer interactions.
  • Transition states : Identifying intermediates in intramolecular reactions (e.g., methyl iodide elimination ).

Q. What methodologies resolve contradictions in bioactivity data for benzo[g]indole derivatives?

  • Methodological Answer : Contradictions arise from variable substituent effects or assay conditions. Solutions include:
  • 3D-QSAR modeling : Comparative molecular field analysis (CoMFA) correlates steric/electrostatic fields with bioactivity (e.g., 5-lipoxygenase inhibition ).
  • Dose-response profiling : Testing across concentrations (e.g., IC50_{50} values spanning 0.031–13.4 μM ) to validate potency trends.
  • Structural analogs : Synthesizing derivatives with incremental modifications (e.g., halogenation or methoxy groups) to isolate activity drivers.

Q. How is single-molecule behavior of this compound studied experimentally?

  • Methodological Answer : Advanced techniques include:
  • Scanning tunneling microscopy (STM) : Imaging at 5 K under ultra-high vacuum to observe adsorption geometry and rotational dynamics on Au(111) .
  • Photoelectron spectroscopy : Tracking bond cleavage (e.g., O–Me vs. C–I dissociation) via energy level shifts .
  • In situ spectroscopy : Monitoring reaction intermediates during surface deposition or doping processes.

Methodological Workflow Table

Research ObjectiveKey TechniquesExample Application from Evidence
Crystal structure refinementSHELXL for least-squares optimization, OLEX2 for visualization Refinement of fused-ring systems
Reaction pathway analysisDFT (B3LYP/def2-TZVP), STM imaging Iodine dissociation on Au(111)
Bioactivity correlationCoMFA/CoMSIA with SYBYL, IC50_{50} determination 5-Lipoxygenase inhibition QSAR
Synthetic purity assessmentHPLC with C18 columns, UV detection Monitoring indole conversion

Key Considerations

  • Data Validation : Cross-reference crystallographic data (e.g., CIF files) with computational models to resolve structural ambiguities.
  • Experimental Reproducibility : Standardize synthetic protocols (e.g., reaction time, catalyst loading) to minimize batch-to-batch variability.
  • Ethical Compliance : Adhere to institutional guidelines for computational resource use and hazardous chemical handling (e.g., methyl iodide ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethyl-1H-benzo[g]indole
Reactant of Route 2
Reactant of Route 2
2,3-dimethyl-1H-benzo[g]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.